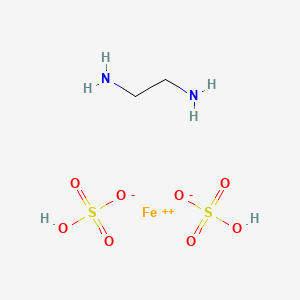Iron(2+) ethylenediammonium sulphate
CAS No.: 63589-59-3
Cat. No.: VC3796097
Molecular Formula: C2H10FeN2O8S2
Molecular Weight: 310.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63589-59-3 |
|---|---|
| Molecular Formula | C2H10FeN2O8S2 |
| Molecular Weight | 310.1 g/mol |
| IUPAC Name | ethane-1,2-diamine;hydrogen sulfate;iron(2+) |
| Standard InChI | InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |
| Standard InChI Key | KLLMHEWAYVXMSW-UHFFFAOYSA-L |
| SMILES | C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
| Canonical SMILES | C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Introduction
Structural and Molecular Characteristics
The molecular architecture of iron(2+) ethylenediammonium sulphate is defined by its coordination geometry. The iron(II) ion () is chelated by ethylenediamine (), a bidentate ligand, while sulfate ions () occupy the remaining coordination sites. This results in an octahedral geometry around the metal center, a common motif in iron(II) complexes .
Hydrated vs. Anhydrous Forms
The anhydrous form () has a molecular weight of 310.08 g/mol , whereas the tetrahydrate () weighs 382.15 g/mol . The additional water molecules in the tetrahydrate form stabilize the crystal lattice, enhancing its solubility in aqueous media .
Table 1: Molecular Properties
| Property | Anhydrous Form | Tetrahydrate Form |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 310.08 | 382.15 |
| Crystal System | Monoclinic (predicted) | Orthorhombic (observed) |
Synthesis and Preparation
The synthesis of iron(2+) ethylenediammonium sulphate involves a carefully controlled exothermic reaction between ferrous sulfate () and ethylenediamine () in the presence of sulfuric acid6.
Stepwise Synthesis Protocol
-
Dissolution of Ferrous Sulfate:
Ferrous sulfate (1 g) is dissolved in a minimal quantity of water acidified with concentrated sulfuric acid to prevent oxidation of to 6. -
Ligand Addition:
Ethylenediamine is added dropwise to the cooled () ferrous sulfate solution under vigorous stirring. The exothermic nature of the reaction necessitates ice-bath cooling to maintain thermal control6 . -
Precipitation and Crystallization:
Absolute ethanol is introduced to induce precipitation. The resulting white crystals are vacuum-filtered using Whatman filter paper (#41), washed with ethanol and ether, and air-dried 6.
Table 2: Reaction Conditions
Physicochemical Properties
Solubility and Stability
Iron(2+) ethylenediammonium sulphate is highly soluble in water ( at ) but insoluble in nonpolar solvents . The tetrahydrate form exhibits superior stability under ambient conditions, making it preferable for long-term storage .
Table 3: Key Physical Properties
Applications and Industrial Relevance
Analytical Chemistry
The compound serves as a primary standard in redox titrations due to its high purity () and stability in aqueous solutions . Its well-defined stoichiometry ensures accurate calibration of analytical instruments.
Materials Science
In crystal growth experiments, iron(2+) ethylenediammonium sulphate is employed to study nucleation kinetics. Saturated solutions of the tetrahydrate form facilitate the production of single crystals under controlled abrasion/grinding conditions .
Educational Use
Its synthesis is a staple in undergraduate inorganic chemistry laboratories, illustrating ligand substitution reactions and coordination chemistry principles6.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume